6-Bromo-4-methylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-4-methylpyridin-2-amine and its derivatives involves several key steps, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. Xu Liang's study highlights the preparation from 2-amino-6-methylpyridine as the raw material, achieving a total yield of 34.6%, with the structure confirmed by IR and ^1H NMR spectroscopy (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methylpyridin-2-amine and related compounds has been extensively studied using crystallography and spectroscopy. Denise Böck et al. (2020) reported on the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into the compound's molecular arrangement and interactions, highlighting the importance of hydrogen bonding and molecular geometry in determining its properties (Denise Böck et al., 2020).
Chemical Reactions and Properties
The compound exhibits a broad range of chemical reactivity, serving as a versatile intermediate for the synthesis of various organic molecules. Studies have demonstrated its utility in Suzuki cross-coupling reactions, affording novel pyridine derivatives with potential as liquid crystal dopants and for biological applications. Gulraiz Ahmad et al. (2017) elucidated the chemical properties and reactions of 6-Bromo-4-methylpyridin-2-amine derivatives, showing their application in creating compounds with significant anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Scientific Research Applications
Pharmaceutical and Chemical Intermediates : 6-Bromo-4-methylpyridin-2-amine is a valuable intermediate in pharmaceutical and chemical syntheses. It is used in the preparation of various pyridine derivatives that have potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Reactivity and Transformation Studies : Research has been conducted on the reactivity of 6-Bromo-4-methylpyridin-2-amine, particularly its transformations in reactions with nucleophiles, such as potassium amide in liquid ammonia. These studies are crucial for understanding the chemical properties and potential applications of the compound in various syntheses (Hertog et al., 2010).
Synthetic Methodologies : The synthesis of 6-Bromo-4-methylpyridin-2-amine itself is an area of research. Methods have been developed to prepare this compound efficiently, which is important for its application in further chemical syntheses (Liang, 2010).
Catalysis and Mechanistic Insights : Studies on the use of 6-Bromo-4-methylpyridin-2-amine in catalytic processes, such as palladium-catalyzed reactions, offer insights into its role in facilitating chemical transformations. These insights are valuable for designing new catalytic systems and processes (Ahmad et al., 2019).
Material Science Applications : The compound has potential applications in material science, particularly in the synthesis of ligands and complexes for various uses, including luminescence and coordination chemistry (Charbonnière et al., 2002).
Safety And Hazards
This compound is an irritant to the eyes, skin, and respiratory tract, and is toxic if ingested . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 .
Relevant Papers
Several papers have been retrieved that are relevant to “6-Bromo-4-methylpyridin-2-amine”. For instance, one paper describes the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Another paper discusses the use of this compound as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
properties
IUPAC Name |
6-bromo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYCTYJDRLQBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623256 | |
Record name | 6-Bromo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylpyridin-2-amine | |
CAS RN |
73895-98-4 | |
Record name | 6-Bromo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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